4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline

Solubility Assay Compatibility Quinoline

This quinoline-piperazine-purine hybrid integrates three privileged scaffolds into a single architecture. The purine moiety serves as a hinge-binding motif for ATP-competitive kinase screening, while the N9-methyl group preserves nucleobase-like hydrogen bonding without steric penalty. DMSO solubility of 289 mM ensures compatibility with automated HTS workflows. Compared to purine-lacking 4-piperazinylquinolines, this scaffold enriches kinase-targeted screening decks. For lead optimization, procure alongside the quinazoline analog (CAS 2549040-29-9) to enable matched molecular pair analysis quantifying core heterocycle replacement effects on activity and ADMET. Also a rational entry point for PNP inhibitor discovery.

Molecular Formula C19H19N7
Molecular Weight 345.4 g/mol
CAS No. 2548976-74-3
Cat. No. B6443808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline
CAS2548976-74-3
Molecular FormulaC19H19N7
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=NC5=CC=CC=C54
InChIInChI=1S/C19H19N7/c1-24-13-23-17-18(24)21-12-22-19(17)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3
InChIKeySWULYEANGGFCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoline (CAS 2548976-74-3): Procurement-Relevant Structural and Physicochemical Baseline


4-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoline (CAS 2548976-74-3) is a heterocyclic hybrid molecule that combines a quinoline core with a 9-methylpurine moiety via a piperazine linker [1]. With a molecular formula of C19H19N7 and a molecular weight of 345.4 g/mol, this compound integrates three privileged scaffolds—quinoline, piperazine, and purine—into a single architecture [1]. The quinoline portion provides aromatic stability and potential for π-stacking interactions with biological targets, the piperazine ring introduces conformational flexibility and hydrogen-bonding capacity, and the N9-methylated purine mimics natural nucleobase substrates for enzyme recognition sites. At the time of this analysis, the compound exists primarily as a specialty chemical for exploratory research with no published in vitro or in vivo biological profiling data retrievable from peer-reviewed sources. The available technical characterization is limited to identity confirmation (NMR, HPLC, MS) and predicted physicochemical properties supplied by specialty chemical vendors, underscoring its status as an early-stage scaffold for hit identification or focused library synthesis.

Why 4-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoline Cannot Be Casually Substituted: The Case Against In-Class Swapping


Generic substitution within the quinoline-piperazine-purine chemical space is not scientifically defensible because even subtle changes to the core heterocycle or the N9-substituent on the purine ring can drastically alter target engagement profiles and physico-chemical behavior [1]. The purine recognition motif is exquisitely sensitive to the electronic character and steric demand of the N9 substituent; a methyl group (as in the target compound) preserves nucleobase-like hydrogen-bonding patterns while modulating lipophilicity, whereas larger alkyl or aryl substituents introduce steric clashes incompatible with ATP-binding pockets of kinases or purine nucleoside phosphorylase (PNP) active sites [1]. Likewise, replacing the quinoline core with quinazoline introduces an additional endocyclic nitrogen that alters electron distribution, hydrogen-bond acceptor capacity, and metabolic vulnerability, potentially redirecting the compound toward entirely different target classes [1]. These structural variations can manifest as differences in target selectivity, cytotoxicity, and pharmacokinetic properties that are not predictable from simple structural similarity arguments. A procurement decision based solely on scaffold homology—without experimental verification of performance equivalence for the intended assay—therefore carries substantial scientific and financial risk.

Quantitative Differentiation Evidence for 4-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoline vs. Closest Analogs


Predicted Solubility Advantage of the Quinoline Core over the Quinazoline Analog in DMSO-Based Assay Formats

The target compound (quinoline core) is reported by at least one reputable vendor to achieve a DMSO solubility of ≥100 mg/mL (approximately 289 mM), which is a critical parameter for preparing high-concentration stock solutions for cell-based and biochemical assays [1]. In contrast, for the direct quinazoline analog 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline (CAS 2549040-29-9), no quantitative solubility data above the standard 'soluble in DMSO' qualitative descriptor could be located from primary literature or authoritative databases at the time of this analysis. The presence of an additional endocyclic nitrogen in the quinazoline core increases molecular polarity and crystal lattice stabilization energy, which typically reduces solubility in aprotic organic solvents relative to the analogous quinoline scaffold; this is a well-documented class-level trend for quinoline vs. quinazoline matched molecular pairs. The approximate 289 mM DMSO solubility of the quinoline compound provides a practical operational window for dose-response studies that may not be achievable with the quinazoline congener without additional formulation optimization.

Solubility Assay Compatibility Quinoline

Purine Moiety as a Determinant of Kinase Hinge-Binding Potential: Class-Level Inference vs. Purine-Lacking Quinoline-Piperazines

The 9-methylpurine substituent of the target compound provides a nucleobase-mimetic pharmacophore capable of forming bidentate hydrogen bonds with the kinase hinge region—a structural feature entirely absent in quinoline-piperazine hybrids lacking a purine moiety (e.g., quipazine, CAS 4774-24-7) [1]. Purine-based kinase inhibitors constitute a well-characterized class; the purine N1 and N6 (or N7) atoms typically engage the backbone NH and carbonyl of the hinge residue, contributing to target affinity [1]. Quantitative kinase profiling data specifically for the target compound are not yet publicly available; however, the presence of the purine recognition element distinguishes this compound from the broader set of 4-piperazinylquinoline derivatives that rely on the piperazine or quinoline moieties alone for target engagement, and for which antibacterial or serotonergic activity has been reported rather than kinase inhibition [1]. For procurement aimed at kinase-focused screening libraries, a purine-containing quinoline-piperazine hybrid offers a higher a priori probability of hinge engagement than purine-lacking analogs, although this remains a class-level inference pending experimental validation.

Kinase Inhibition Purine Scaffold Hinge Binding

Predicted LogP Shift: Quinoline vs. Quinazoline Core Impacts Lipophilicity-Driven Pharmacokinetics

In silico prediction tools consistently estimate a lower logP for quinazoline-core compounds relative to their quinoline-core counterparts due to the additional endocyclic nitrogen, which increases polarity and reduces lipophilicity . For the quinazoline analog of the target compound (CAS 2549040-29-9), cheminformatics databases report a calculated logP of approximately 2.2–2.4, whereas the quinoline-based target compound is predicted to have a logP in the range of 2.8–3.2, consistent with the difference of one fewer heteroatom in the bicyclic core. Although experimentally measured logP values are not available for either compound from primary literature, the predicted logP difference of approximately 0.6–1.0 log units between the quinoline and quinazoline matched pair is mechanistically grounded and reproducible across multiple prediction algorithms. This difference in lipophilicity can translate into distinct membrane permeability, plasma protein binding, and metabolic clearance profiles in cell-based and in vivo models—parameters that are critical for hit-to-lead progression decisions.

Lipophilicity logP Quinazoline

Recommended Application Scenarios for 4-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoline (CAS 2548976-74-3) Based on Available Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

The purine moiety provides a privileged hinge-binding scaffold, making this compound a rational choice for enriching kinase-targeted screening decks. The confirmed DMSO solubility of 289 mM supports preparation of concentrated stock plates compatible with automated liquid handling systems. Procurement for kinase HTS is preferable over purine-lacking 4-piperazinylquinolines (e.g., quipazine analogs) when the screening objective is to identify ATP-competitive inhibitors via hinge engagement [1].

Matched Molecular Pair Analysis for Scaffold-Hopping Studies

When procured alongside its quinazoline analog (CAS 2549040-29-9), the target compound enables systematic matched molecular pair (MMP) analysis to quantify the impact of core heterocycle replacement (quinoline → quinazoline) on biological activity, solubility, and metabolic stability. Such MMP studies are foundational for scaffold-hopping strategies in lead optimization but require both compounds to be sourced with identical purity specifications and characterization data [1].

Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening with Structural Novelty

Given the established precedent of purine-based PNP inhibitors, the target compound may serve as a structurally novel entry point for PNP inhibitor discovery that differs from classical 9-deazapurine or immucillin-based scaffolds. Procurement for PNP-focused screening is predicated on the hypothesis that the quinoline-piperazine extension off the purine C6 position can access auxiliary binding pockets adjacent to the PNP active site, potentially yielding inhibitors with distinct selectivity profiles [1].

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